Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
CAS No.: 331761-20-7
Cat. No.: VC21450127
Molecular Formula: C26H27NO8S3
Molecular Weight: 577.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331761-20-7 |
|---|---|
| Molecular Formula | C26H27NO8S3 |
| Molecular Weight | 577.7g/mol |
| IUPAC Name | tetramethyl 5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
| Standard InChI | InChI=1S/C26H27NO8S3/c1-11-9-13-14(10-12(11)2)27-25(3,4)20-15(13)26(16(21(28)32-5)17(36-20)22(29)33-6)37-18(23(30)34-7)19(38-26)24(31)35-8/h9-10,27H,1-8H3 |
| Standard InChI Key | VNDAWGNPFXEAFA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)NC(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C |
Introduction
Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound belonging to the class of dithiole derivatives. It features a unique structural framework, including multiple methyl groups and a spiro linkage, which are characteristic of its potential biological activities and applications in medicinal chemistry.
Key Features:
-
Molecular Formula: C26H27NO8S3
-
Molecular Weight: Approximately 577.7 g/mol
-
CAS Number: 331761-20-7
Synthesis and Preparation
The synthesis of Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate typically involves multiple steps, including the use of specific reagents and conditions to ensure optimal yields. Modern techniques such as microwave-assisted synthesis can enhance efficiency and reduce reaction times.
Biological Activities and Applications
While specific biological activities of this compound are not extensively documented in the available literature, dithiole derivatives generally exhibit diverse biological properties, including potential applications in medicinal chemistry. These compounds are often studied for their anticancer, antiviral, and antibacterial activities.
Research Findings and Future Directions
Research on Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is limited, but its structural complexity suggests potential for further investigation into its biological activities and applications. Future studies could focus on its synthesis optimization, biological screening, and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume